N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester
Overview
Description
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester is a complex organic molecule, presumably used in the synthesis of peptides and potentially in the study of enzymatic reactions or as a building block in pharmaceutical research. Similar compounds have been studied for their synthesis methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex molecules like N-Benzyloxycarbonyl derivatives often involves multi-step reactions, including protection and deprotection of functional groups, and the formation of esters. A related synthesis approach is seen in the synthesis of various N-benzyloxycarbonyl-α-dehydroamino acid methyl esters, which involves condensation of α-oxocarboxylic acids with benzyl carbomate followed by methyl esterification (Shin, Takahashi, & Yonezawa, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester has been analyzed through various spectroscopic methods, revealing insights into conformation and stabilization. For instance, the crystal structure and conformation analysis of a dipeptide derivative provided insights into the molecules' arrangement and hydrogen bond stabilization (Sukumar, Ponnuswamy, & Jayakumar, 1994).
Chemical Reactions and Properties
Chemical reactions involving N-Benzyloxycarbonyl derivatives can include peptide bond formation, esterification, and reactions under specific conditions leading to the formation or transformation of functional groups. An example of chemical reactivity and properties can be seen in the study of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine derivatives, indicating methodologies for protecting amino acid residues for peptide synthesis (Liu, Tang, & Jiang, 2002).
Physical Properties Analysis
The physical properties of such compounds are crucial for their handling and application in research. These properties include solubility, melting points, and crystal structure, which are determined by the molecular structure and functional groups present.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and the ability to undergo specific reactions, are defined by the functional groups and overall molecular architecture. Studies on similar compounds, such as the synthesis and properties of amino acid-derived polymers, provide valuable insights into the behavior of these molecules in chemical reactions and their potential applications (Qu, Sanda, & Masuda, 2009).
Scientific Research Applications
Asymmetric Synthesis and Peptide Modification
- Asymmetric Synthesis of Diastereomers : The compound plays a role in the asymmetric synthesis of diastereomers of protected S-methyl-l-cysteine and S-n-propyl-l-cysteine sulphoxides, utilizing l-cysteine and diacetone-d-glucose as starting materials. This process is indicative of its utility in generating chiral building blocks for further chemical synthesis (Rosa, Ordóñez, & Llera, 2001).
Enzyme-labile Protection and Cleavage
- Enzyme-labile Protection for Carboxyl Groups : It has been used for coupling with arginine methyl ester through the action of dicyclohexylcarbodiimide, demonstrating its application in the reversible masking of side-chain carboxyl functions of amino acids. This method allows for the selective protection and deprotection of amino acids in peptide synthesis, highlighting its importance in the development of synthetic strategies for proteins and peptides (Glass & Pelzig, 1977).
Synthesis of Complex Organic Molecules
Synthesis of Tripeptides and Derivatives : The compound is instrumental in the synthesis of complex organic molecules, such as tripeptides that serve as precursors or analogs for biologically active compounds. This includes its use in synthesizing a tripeptide dimer that undergoes cell-free biosynthetic conversion into penicillanic acid derivatives, showcasing its utility in the field of antibiotics research (Shields et al., 1984).
Oligosaccharide Derivatives Synthesis : It facilitates the synthesis of fully protected derivatives of complex oligosaccharides. The meticulous construction of these molecules underscores the versatility of N-benzyloxycarbonyl-protected amino acids in assembling molecules with potential applications in medicinal chemistry and drug development (Iijima & Ogawa, 1989).
properties
IUPAC Name |
methyl 3-(5-acetamido-2-phenylmethoxyphenyl)sulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFYPRDXJFAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390765 | |
Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |
CAS RN |
37398-28-0 | |
Record name | S-[5-(Acetylamino)-2-(phenylmethoxy)phenyl]-N-[(phenylmethoxy)carbonyl]cysteine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37398-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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